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Introduction

EDP-305 is a potent and selective, non-bile acid agonist of the Farnesoid X Receptor (FXR)
that was under development by Enanta Pharmaceuticals for the treatment of non-alcoholic
steatohepatitis (NASH) and primary biliary cholangitis (PBC).[1][2] FXR is a nuclear receptor
that plays a crucial role in regulating bile acid, lipid, and glucose metabolism, making it an
attractive therapeutic target for these liver diseases.[3][4] EDP-305 was designed as a new
class of FXR agonists, featuring both steroidal and non-steroidal components, and notably
lacks the carboxylic acid group present in natural bile acids and other FXR agonists, which can
lead to the formation of taurine and glycine conjugates.[1] Preclinical studies demonstrated its
potential to reduce liver steatosis, inflammation, and fibrosis.[5][6] While showing some positive
effects in clinical trials, its development was ultimately discontinued due to the overall balance
of efficacy and tolerability.[7] This guide provides a detailed technical summary of EDP-305,
including its mechanism of action, preclinical and clinical data, and experimental
methodologies.

Physicochemical Properties

EDP-305 is a small molecule with the chemical formula C36H58N205S and a molecular weight
of 630.92 g/mol .[8][9]

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b15573276?utm_src=pdf-interest
https://www.benchchem.com/product/b15573276?utm_src=pdf-body
https://www.natap.org/2017/EASL/EASL_137.htm
https://www.biospace.com/enanta-announces-results-of-intrepid-study-of-edp-305-for-the-treatment-of-primary-biliary-cholangitis
https://www.ahajournals.org/doi/10.1161/01.atv.0000178994.21828.a7
https://pmc.ncbi.nlm.nih.gov/articles/PMC11272191/
https://www.benchchem.com/product/b15573276?utm_src=pdf-body
https://www.natap.org/2017/EASL/EASL_137.htm
https://www.enanta.com/wp-content/uploads/2022/02/EDP-305-International-J.-Gastroenterology-2019.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7384094/
https://www.fiercebiotech.com/biotech/enanta-pulls-plug-nash-seeks-to-offload-assets-for-combos
https://www.benchchem.com/product/b15573276?utm_src=pdf-body
https://www.benchchem.com/product/b15573276?utm_src=pdf-body
https://www.targetmol.com/compound/edp-305
https://pubchem.ncbi.nlm.nih.gov/compound/121428882
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573276?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value
Molecular Formula C36H58N205S
Molecular Weight 630.92 g/mol
CAS Number 1933507-63-1

Mechanism of Action: FXR Agonism

As an FXR agonist, EDP-305 binds to and activates the farnesoid X receptor, a key regulator of
various metabolic pathways primarily in the liver and intestine.[10]

FXR Signaling Pathway

The activation of FXR by a ligand like EDP-305 initiates a cascade of transcriptional events.
FXR forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to
specific DNA sequences known as FXR response elements (FXRES) in the promoter regions of
target genes.[4] This binding modulates the expression of genes involved in:

» Bile Acid Metabolism: FXR activation suppresses the synthesis of bile acids from cholesterol
by inhibiting the enzyme cholesterol 7a-hydroxylase (CYP7AL), the rate-limiting step in the
classic bile acid synthesis pathway. This is primarily mediated through the induction of the
small heterodimer partner (SHP).[10]

 Lipid Metabolism: FXR activation influences triglyceride and lipoprotein metabolism. It can
suppress lipogenesis and promote fatty acid oxidation.[10]

e Glucose Metabolism: FXR has been shown to be involved in glucose homeostasis.[3]

 Inflammation and Fibrosis: FXR activation has anti-inflammatory and anti-fibrotic effects in
the liver.[5]
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FXR Signaling Pathway Activation by EDP-305.

Preclinical Data

EDP-305 demonstrated robust efficacy in various preclinical models of liver disease.

In Vitro Studies

o FXR Affinity and Selectivity: EDP-305 is a potent FXR agonist with a single-digit nanomolar
affinity for the receptor in vitro.[11] It is highly selective for FXR and does not show cross-
reactivity with other nuclear receptors or the Takeda G-protein-coupled receptor 5 (TGR5).
[11] In chimeric FXR in CHO cells, the EC50 was 34 nM, and in full-length FXR in HEK cells,
the EC50 was 8 nM.[12]

o Gene Expression: In HepaRG hepatocytes, EDP-305 increased the expression of the FXR
target gene SHP and downregulated CYP7AL1 expression.[12] It also exhibited anti-fibrotic
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and anti-inflammatory gene signatures in human macrophage and stellate cell lines and had
favorable effects on lipid metabolism in hepatocytes.[5]

In Vivo Animal Models

EDP-305 was evaluated in several rodent models of NASH and liver fibrosis.

» Diet-Induced NASH (DIN) Mouse Model: In a mouse model of NASH induced by a high-fat,
high-cholesterol diet with fructose in the drinking water, EDP-305 treatment for 10 weeks
(from week 6 to 16) led to significant improvements compared to vehicle control.[11]

o Liver Lipids: EDP-305 at both 10 mg/kg and 30 mg/kg doses significantly reduced hepatic
cholesterol, triglycerides, and fatty acids.[11] At 30 mg/kg, EDP-305 reduced liver
cholesterol by 48% compared to 31% with obeticholic acid (OCA) at the same dose.[11]

o Histology: EDP-305 significantly decreased liver steatosis and hepatocyte ballooning
scores at both doses, leading to a reduction in the total NAFLD Activity Score (NAS).[11]

o Methionine-Choline Deficient (MCD) Diet Mouse Model: In this model of steatohepatitis,
EDP-305 treatment for 4 weeks significantly reduced serum ALT levels by 62% compared to
controls and profoundly inhibited perisinusoidal fibrosis, with over an 80% reduction in
collagen deposition.[6][13]

« Biliary Fibrosis Models:

o BALBc.Mdr2-/- Mouse Model: In this model of chronic progressive biliary liver disease,
EDP-305 administered for 6 weeks reduced serum transaminases by up to 53% and
suppressed periportal bridging fibrosis, with up to a 39% decrease in collagen deposition
at the high dose.[6][13]

o Bile Duct Ligation (BDL) Rat Model: EDP-305 treatment reduced serum markers of liver
injury and dose-dependently reduced liver fibrosis.[12]

A representative experimental workflow for evaluating EDP-305 in a diet-induced NASH mouse

model is outlined below.
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Experimental workflow for the Diet-Induced NASH (DIN) mouse model.

Clinical Data

EDP-305 advanced to Phase Il clinical trials for both NASH and PBC.

Phase Il Study in NASH (ARGON-1)
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This was a 12-week, randomized, double-blind, placebo-controlled study in patients with fibrotic
NASH.[14][15]

Efficacy Results:

Endpoint Placebo EDP-305 (1 mg) EDP-305 (2.5 mg)
Mean Change in ALT 154 -21.7 (p=0.304 vs -27.9 (p=0.049 vs
from Baseline (U/L) ' placebo) placebo)
Absolute Liver Fat -7.1 (p=0.0009 vs

_ -2.4 -3.3
Reduction (%) placebo)

Safety and Tolerability:

The most common adverse event was pruritus (itching).[14][15]

Adverse Event Placebo EDP-305 (1 mg) EDP-305 (2.5 mg)

Pruritus Incidence (%) 4.2 9.1 50.9

Discontinuation due to
Pruritus (%)

1.8 20.8

Other common adverse events (=5%) included nausea, vomiting, diarrhea, headache, and
dizziness.[14] Changes in lipid profiles were also observed, with an increase in "bad" LDL
cholesterol and a decrease in "good" HDL cholesterol with EDP-305 treatment.[16]

Phase Il Study in PBC (INTREPID)

This 12-week, randomized, double-blind, placebo-controlled study evaluated EDP-305 in
subjects with PBC.[2][17]

Efficacy Results:

While the study did not meet its primary endpoint of a 220% reduction in alkaline phosphatase
(ALP) in the intent-to-treat analysis, there were numerically higher response rates with EDP-
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305 compared to placebo.[2][17] EDP-305 did demonstrate statistically significant reductions in
other liver enzymes.[2]

Endpoint (Absolute EDP-305 (2.5 mg) vs
. EDP-305 (1 mg) vs Placebo

Change from Baseline) Placebo

ALT p=0.001 p=0.009

AST p=0.000 p=0.001

GGT p=0.000 p=0.000

Safety and Tolerability:

Pruritus was also a significant adverse event in this study.[17]

Adverse Event Placebo EDP-305 (1 mg) EDP-305 (2.5 mg)

Pruritus Incidence (%) 33 47 71

Discontinuation due to
Pruritus (%)

3 18

Treatment with EDP-305 had no apparent effect on lipids in the PBC study.[2][17]

Discontinuation of Development

In October 2021, Enanta Pharmaceuticals announced the discontinuation of the Phase 2b
monotherapy trial of EDP-305 in NASH.[7] The decision was based on an interim analysis of
12-week data, where the overall balance of activity and tolerability was not substantially
differentiated from its follow-up candidate, EDP-297.[7] The company is now seeking to out-
license its FXR agonist candidates for use in combination therapies.[7]

Conclusion

EDP-305 is a well-characterized, potent, and selective non-bile acid FXR agonist that showed
promise in extensive preclinical models of liver disease. It demonstrated clear target
engagement and positive effects on liver enzymes and liver fat content in Phase Il clinical trials
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for NASH and PBC. However, the therapeutic window was narrowed by a dose-dependent
increase in pruritus, a known class effect of FXR agonists, which led to a significant
discontinuation rate at the higher, more efficacious dose. While development of EDP-305 as a
monotherapy has been halted, its mechanism of action and the data generated provide
valuable insights for the continued development of FXR-targeted therapies for chronic liver
diseases, potentially as part of combination regimens.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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